3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Ion Channel Pharmacology Calcium Channel Blockers Data Integrity

Sourcing a precisely substituted imidazole aldehyde for SAR studies in renin-angiotensin system (RAS) research often leads to supply inconsistency. This compound is the exact solution, offering the unique 2-chloro-5-formyl substitution pattern essential for synthesizing patented antihypertensive and anti-atherosclerotic imidazolyl-propenoic acid derivatives. - Enables the critical condensation step with phosphonoacetic acid esters to form the propenoic acid pharmacophore. - Provides orthogonal reactivity via its chloro and formyl groups for constructing complex molecular architectures. - Ensures batch-to-batch consistency for reliable structure-activity relationship (SAR) data.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
Cat. No. B13245591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESC1=C(N(C(=N1)Cl)CCC(=O)O)C=O
InChIInChI=1S/C7H7ClN2O3/c8-7-9-3-5(4-11)10(7)2-1-6(12)13/h3-4H,1-2H2,(H,12,13)
InChIKeyUNSRLNBHFOFTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid: Profile & Procurement


3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic imidazole derivative with the molecular formula C7H7ClN2O3 and a molecular weight of 202.59 g/mol . Its structure features an imidazole ring substituted with a chlorine atom at the 2-position and a reactive formyl (aldehyde) group at the 5-position, coupled to a propanoic acid moiety . This combination of functional groups makes it a versatile building block in organic synthesis and a candidate for medicinal chemistry research .

Reactive Handle

5-formyl aldehyde enables condensation to propenoic acid derivatives

Orthogonal Sites

Chloro and formyl groups permit sequential, selective transformations

Verification Required

Procurement requires structure-confirmed analytical standard for identity

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid: Generic Substitution Risks


The specific arrangement of the chloro and formyl substituents on the imidazole ring, along with the propanoic acid side chain, dictates the compound's unique reactivity profile. Generic substitution with other imidazole-propanoic acid derivatives (e.g., those with different substitution patterns or lacking the formyl group) is not a viable option. The 5-formyl group serves as a crucial reactive handle for subsequent chemical transformations, such as condensation reactions to form propenoic acid derivatives [1], which is a synthetic pathway not accessible to unsubstituted or differently substituted analogs. Therefore, procurement must be based on the exact molecular structure to ensure the intended synthetic outcome or biological interaction.

Formyl Group Dependence

Analogs without the 5-formyl group cannot undergo key propenoic acid condensation; synthetic pathway would be blocked.

Substitution Pattern Mismatch

Different chloro or side-chain positions alter electronic properties and reactivity, preventing direct interchange with the 2-chloro-5-formyl isomer.

Data Attribution Risk

Biological activity data in public databases may be misattributed; selection must rely on verified structural identity, not assumed potency.

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid: Quantitative Differentiation


Published Activity Data Misidentification

During the information retrieval process, a significant data integrity issue was encountered. A BindingDB entry associated with '3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid' [1] actually reports biological activity data for a different compound, CHEMBL370409, as evidenced by the provided SMILES and InChIKey [1]. Consequently, the reported IC50 values of 1.80E+3 nM for L-type calcium channel inhibition and 1.70E+3 nM for N-type calcium channel inhibition cannot be attributed to the target compound. This finding highlights a critical consideration for procurement: any claimed biological activity for this compound must be verified with primary literature that includes its specific CAS number (2060047-98-3) and/or a validated analytical standard to confirm identity. Without such verification, any comparison to other compounds would be based on incorrect information.

Activity Data Attribution
Data integrity note
IC50 values reported under wrong compound
Verify identity with CAS-specific standard before referencing any bioactivity data
BindingDB entry misattributed; requires source confirmation
Ion Channel Pharmacology Calcium Channel Blockers Data Integrity

5-Formyl Group Reactivity Distinction

A key differentiator of 3-(2-chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is the presence of the reactive formyl group at the 5-position of the imidazole ring. This aldehyde functionality enables a suite of specific chemical reactions, most notably its use as a precursor for the synthesis of imidazolyl-propenoic acid derivatives [1]. This is a well-established, quantifiable advantage over non-formyl bearing analogs like 3-(1H-imidazol-1-yl)propanoic acid or 3-(1H-imidazol-4-yl)propanoic acid [REFS-2, REFS-3], which lack this crucial reactive center and thus cannot be directly used in such transformations. The presence of the chlorine atom further modulates the ring's electronic properties, influencing the aldehyde's reactivity.

Formyl Reactivity
Class-level inference
5-formyl group present vs. absent
Key aldehyde handle for condensation to propenoic acid derivatives
Distinguishes from non-formyl imidazole propanoic acid analogs
Organic Synthesis Building Blocks Condensation Reactions

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid: R&D Applications


Angiotensin II Receptor Antagonist Synthesis

The compound serves as a key aldehyde intermediate for the synthesis of cyclic-substituted imidazolyl-propenoic acid derivatives, a class of compounds patented for their utility as antihypertensive and anti-atherosclerotic agents [1]. The 5-formyl group is essential for the condensation step with phosphonoacetic acid esters to form the crucial propenoic acid moiety [1].

Hypotensive & Anti-Atherosclerotic Drug Candidates

Research programs focused on the renin-angiotensin system (RAS) can utilize this compound as a versatile scaffold [1]. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) around the imidazole core, which is a common pharmacophore in this therapeutic area [1].

Custom Synthesis & Medicinal Chemistry Building Block

For chemical suppliers and custom synthesis labs, this compound represents a high-value, functionalized building block. Its dual reactive sites (chloro and formyl) offer orthogonal reactivity for the construction of more complex molecules, distinguishing it from simpler, unfunctionalized imidazole-propanoic acid analogs [REFS-2, REFS-3].

Application
Selection Property
Validation Focus
Angiotensin II antagonist intermediate synthesis
Aldehyde handle for propenoic acid condensation
Propenoic acid derivative formation
SAR exploration in RAS research
Imidazole core scaffold with chloro/formyl substituents
Substituent-effect profiling
Custom synthesis building block
Orthogonal chloro and formyl reactivity
Multi-step synthetic compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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